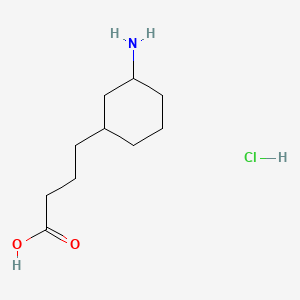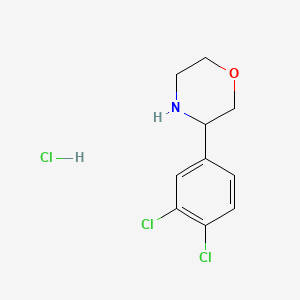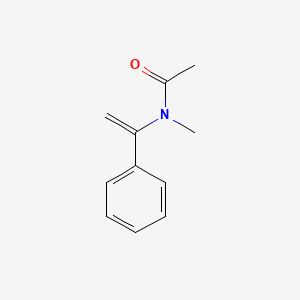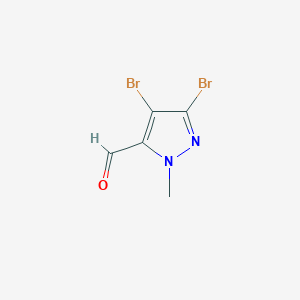
3,4-dibromo-1-methyl-1H-pyrazole-5-carbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,4-Dibromo-1-methyl-1H-pyrazole-5-carbaldehyde: is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are five-membered ring structures containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of two bromine atoms at positions 3 and 4, a methyl group at position 1, and an aldehyde group at position 5. These structural features make it a valuable intermediate in organic synthesis and various chemical reactions.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-dibromo-1-methyl-1H-pyrazole-5-carbaldehyde typically involves the bromination of 1-methyl-1H-pyrazole-5-carbaldehyde. The process can be carried out using bromine or N-bromosuccinimide (NBS) as the brominating agents. The reaction is usually conducted in an inert solvent such as dichloromethane or chloroform, under controlled temperature conditions to ensure selective bromination at the desired positions.
Industrial Production Methods: Industrial production of this compound may involve a multi-step process starting from readily available precursors. The key steps include the formation of the pyrazole ring, followed by selective bromination and subsequent introduction of the aldehyde group. The process is optimized for high yield and purity, often involving purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions:
Oxidation: The aldehyde group in 3,4-dibromo-1-methyl-1H-pyrazole-5-carbaldehyde can undergo oxidation to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The bromine atoms can participate in nucleophilic substitution reactions, where they are replaced by other functional groups such as amines, thiols, or alkoxides.
Common Reagents and Conditions:
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic medium.
Reduction: Reducing agents like NaBH4 or LiAlH4 in solvents such as ethanol or ether.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products:
Oxidation: 3,4-dibromo-1-methyl-1H-pyrazole-5-carboxylic acid.
Reduction: 3,4-dibromo-1-methyl-1H-pyrazole-5-methanol.
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.
科学研究应用
Chemistry: 3,4-Dibromo-1-methyl-1H-pyrazole-5-carbaldehyde is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the construction of heterocyclic compounds, which are important in medicinal chemistry and material science.
Biology: In biological research, this compound can be used to study the effects of brominated pyrazoles on biological systems. It may serve as a precursor for the synthesis of bioactive molecules with potential therapeutic applications.
Medicine: The compound’s derivatives may exhibit pharmacological activities, making it a valuable starting material for drug discovery and development. Researchers explore its potential as an inhibitor or modulator of specific biological targets.
Industry: In the industrial sector, this compound is used in the production of agrochemicals, dyes, and specialty chemicals. Its reactivity and functional groups make it suitable for various applications in chemical manufacturing.
作用机制
The mechanism of action of 3,4-dibromo-1-methyl-1H-pyrazole-5-carbaldehyde depends on its specific application and the target it interacts with. In general, the bromine atoms and the aldehyde group play crucial roles in its reactivity. The compound can form covalent bonds with nucleophilic sites on biological molecules, potentially inhibiting enzyme activity or altering protein function. The exact molecular targets and pathways involved vary based on the specific derivative and its intended use.
相似化合物的比较
1-Methyl-1H-pyrazole-5-carbaldehyde: Lacks the bromine atoms, making it less reactive in certain substitution reactions.
3,4-Dichloro-1-methyl-1H-pyrazole-5-carbaldehyde: Contains chlorine atoms instead of bromine, which may result in different reactivity and biological activity.
3,4-Dibromo-1-phenyl-1H-pyrazole-5-carbaldehyde: Contains a phenyl group instead of a methyl group, potentially altering its chemical and biological properties.
Uniqueness: 3,4-Dibromo-1-methyl-1H-pyrazole-5-carbaldehyde is unique due to the presence of two bromine atoms, which enhance its reactivity and make it a versatile intermediate for various chemical transformations. The combination of bromine atoms and an aldehyde group provides multiple sites for functionalization, making it valuable in synthetic chemistry and research applications.
属性
分子式 |
C5H4Br2N2O |
|---|---|
分子量 |
267.91 g/mol |
IUPAC 名称 |
4,5-dibromo-2-methylpyrazole-3-carbaldehyde |
InChI |
InChI=1S/C5H4Br2N2O/c1-9-3(2-10)4(6)5(7)8-9/h2H,1H3 |
InChI 键 |
RGLRXPJABVDMMK-UHFFFAOYSA-N |
规范 SMILES |
CN1C(=C(C(=N1)Br)Br)C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


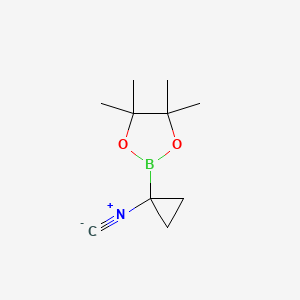
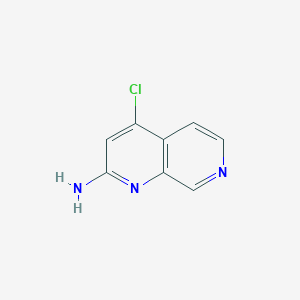
![Methyl2-{[3-(trifluoromethyl)azetidin-3-yl]oxy}acetatehydrochloride](/img/structure/B13506420.png)
![Ethyl 2-oxo-2-[2-(trifluoromethyl)-1,3-thiazol-5-yl]acetate](/img/structure/B13506421.png)
![Tert-butyl 4-[(2-hydroxyethyl)amino]benzoate](/img/structure/B13506427.png)

![1-(Aminomethyl)-3-methyl-2-oxabicyclo[2.1.1]hexan-4-amine](/img/structure/B13506452.png)
![Tert-butyl 2-cyano-1,4-diazabicyclo[3.2.1]octane-4-carboxylate](/img/structure/B13506453.png)
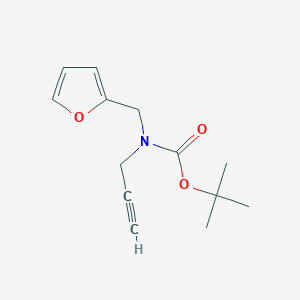
![1-Bromo-1-[(prop-2-en-1-yloxy)methyl]cyclopropane](/img/structure/B13506472.png)
aminehydrochloride](/img/structure/B13506476.png)
